molecular formula C14H17Cl3N2O2 B11979284 2-Phenyl-N-(2,2,2-trichloro-1-(4-morpholinyl)ethyl)acetamide

2-Phenyl-N-(2,2,2-trichloro-1-(4-morpholinyl)ethyl)acetamide

Cat. No.: B11979284
M. Wt: 351.7 g/mol
InChI Key: RETGXEWFDVTXLM-UHFFFAOYSA-N
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Description

2-Phenyl-N-(2,2,2-trichloro-1-(4-morpholinyl)ethyl)acetamide is a complex organic compound with the molecular formula C14H17Cl3N2O2 . This compound is known for its unique chemical structure, which includes a phenyl group, a trichloroethyl group, and a morpholinyl group. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

The synthesis of 2-Phenyl-N-(2,2,2-trichloro-1-(4-morpholinyl)ethyl)acetamide typically involves the reaction of 2-phenylacetamide with 2,2,2-trichloroethylamine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

2-Phenyl-N-(2,2,2-trichloro-1-(4-morpholinyl)ethyl)acetamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Phenyl-N-(2,2,2-trichloro-1-(4-morpholinyl)ethyl)acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Phenyl-N-(2,2,2-trichloro-1-(4-morpholinyl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

2-Phenyl-N-(2,2,2-trichloro-1-(4-morpholinyl)ethyl)acetamide can be compared with other similar compounds, such as:

  • 2-Phenyl-N-(2,2,2-trichloro-1-(4-chloroanilino)ethyl)acetamide
  • 2-Phenyl-N-(2,2,2-trichloro-1-(4-nitroanilino)ethyl)acetamide
  • 2-Phenyl-N-(2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl)acetamide

These compounds share similar structural features but differ in the substituents attached to the trichloroethyl group. The uniqueness of this compound lies in the presence of the morpholinyl group, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C14H17Cl3N2O2

Molecular Weight

351.7 g/mol

IUPAC Name

2-phenyl-N-(2,2,2-trichloro-1-morpholin-4-ylethyl)acetamide

InChI

InChI=1S/C14H17Cl3N2O2/c15-14(16,17)13(19-6-8-21-9-7-19)18-12(20)10-11-4-2-1-3-5-11/h1-5,13H,6-10H2,(H,18,20)

InChI Key

RETGXEWFDVTXLM-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(C(Cl)(Cl)Cl)NC(=O)CC2=CC=CC=C2

Origin of Product

United States

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